Phenethyl isocyanate

Description

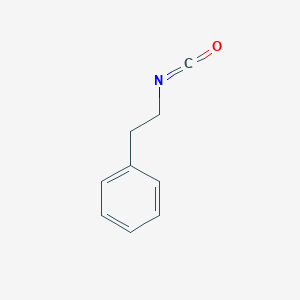

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanatoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACRKYQRZABURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173052 | |

| Record name | Phenylethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1943-82-4 | |

| Record name | Phenethyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1943-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylethyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylethylisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Phenylethylisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W78MJV7AIA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Reagent

Phenethyl isocyanate (PEI) is an aromatic organic compound featuring a phenylethyl group attached to a highly reactive isocyanate (-N=C=O) functional group.[1][2] This structural arrangement confers upon it a unique reactivity profile that has established it as a valuable reagent in synthetic organic chemistry and a pivotal building block in the development of novel therapeutic agents. Its utility stems from the electrophilic nature of the isocyanate carbon, which readily undergoes addition reactions with a wide array of nucleophiles.[3]

This guide provides a comprehensive exploration of the core chemical properties of this compound, delving into its synthesis, reactivity, and applications. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the underlying chemical principles that govern its behavior and utility. We will explore its role as a mechanism-based inhibitor of cytochrome P450 enzymes and as a key intermediate in the synthesis of biologically active molecules, such as novel sulfonamide derivatives with antimicrobial properties.[1]

Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in a laboratory setting. The key physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1943-82-4 | [2][4][5] |

| Molecular Formula | C₉H₉NO | [2][4][5] |

| Molecular Weight | 147.17 g/mol | [4][5][6] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 210 °C (lit.) | [1][4] |

| Density | 1.063 g/mL at 25 °C (lit.) | [1][4] |

| Refractive Index (n20/D) | 1.522 (lit.) | [1][4] |

| Flash Point | 99-100 °C (212 °F) - closed cup | [7] |

| Solubility | Decomposes in water; Soluble in Chloroform, Ethyl Acetate (Slightly) | [1][7] |

| Synonyms | 2-Phenylethyl Isocyanate, (2-Isocyanatoethyl)benzene | [2] |

Synthesis of this compound: The Phosgenation Route

The most prevalent industrial and laboratory-scale synthesis of isocyanates involves the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent.[8] This method, known as phosgenation, is a robust and high-yielding route to this compound from its precursor, phenethylamine.

The causality behind this choice of reactants lies in the high reactivity of phosgene as an acyl chloride equivalent and the nucleophilicity of the primary amine. The reaction proceeds through an intermediate carbamoyl chloride, which is then dehydrochlorinated at elevated temperatures to yield the final isocyanate product.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is an illustrative example based on established chemical principles. All work involving phosgene or its equivalents must be conducted in a certified chemical fume hood with appropriate safety measures and personal protective equipment due to the extreme toxicity of phosgene.

-

Amine Salt Formation: Dissolve phenethylamine (1.0 eq) in a dry, inert solvent such as toluene. Saturate the solution with dry hydrogen chloride (HCl) gas to precipitate phenethylamine hydrochloride. This step is crucial as it protects the primary amine from side reactions with the isocyanate product that would form urea byproducts.[8][9]

-

Phosgenation (Low Temperature): Cool the slurry of the amine salt to 0-5 °C. Introduce a solution of phosgene (typically in a solvent like toluene, ~1.5-2.0 eq) dropwise while maintaining the low temperature. This initial step forms the intermediate N-phenethylcarbamoyl chloride.

-

Thermal Dehydrochlorination: Gradually heat the reaction mixture to reflux (approx. 110 °C for toluene). Continue refluxing for several hours while purging the system with an inert gas (e.g., nitrogen) to drive off the HCl gas formed, pushing the equilibrium towards the product.[9] The progress of the reaction can be monitored by IR spectroscopy, observing the disappearance of the carbamoyl chloride carbonyl stretch and the appearance of the characteristic isocyanate (-N=C=O) peak around 2270-2250 cm⁻¹.

-

Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield pure this compound.[9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Unambiguous characterization of the synthesized product is critical. The following data outlines the expected spectroscopic signatures for this compound.

| Technique | Key Signature / Expected Chemical Shift (δ) | Rationale |

| ¹H NMR (CDCl₃) | δ ~7.20-7.40 ppm (m, 5H, Ar-H ) | Aromatic protons of the phenyl ring. |

| δ ~3.50-3.60 ppm (t, 2H, -CH₂-NCO) | Methylene protons adjacent to the electron-withdrawing isocyanate group, deshielded. | |

| δ ~2.90-3.00 ppm (t, 2H, Ar-CH₂-) | Methylene protons adjacent to the phenyl group. | |

| ¹³C NMR (CDCl₃) | δ ~122-124 ppm (-N=C=O ) | Characteristic chemical shift for the isocyanate carbon. |

| δ ~126-138 ppm | Aromatic carbons. | |

| δ ~45 ppm (-C H₂-NCO) | Aliphatic carbon attached to the nitrogen. | |

| δ ~36 ppm (Ar-C H₂-) | Aliphatic carbon attached to the phenyl ring. | |

| IR Spectroscopy | ~2270-2250 cm⁻¹ (very strong, sharp) | Characteristic asymmetric stretching vibration of the -N=C=O group. This is the most definitive peak for confirming the presence of the isocyanate functionality. |

Chemical Reactivity: The Electrophilic Hub

The synthetic utility of this compound is dominated by the reactivity of the isocyanate group. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. It readily reacts with nucleophiles containing active hydrogen atoms.[3]

Reaction with Amines: Formation of Ureas

The reaction with primary or secondary amines is rapid and typically exothermic, yielding substituted ureas. This reaction is fundamental to its use as a derivatizing agent and in the construction of complex molecular scaffolds.

Mechanism: The lone pair of the amine nitrogen attacks the electrophilic isocyanate carbon, leading to a zwitterionic intermediate that quickly undergoes proton transfer to yield the stable urea product.

Caption: Reaction of this compound with an amine to form a urea.

Reaction with Alcohols: Formation of Carbamates (Urethanes)

Alcohols react with this compound, usually in the presence of a catalyst (like a tertiary amine or a tin compound), to form carbamates, also known as urethanes. This reaction is a cornerstone of polyurethane chemistry.

Mechanism: The alcohol's oxygen atom attacks the isocyanate carbon. A subsequent proton transfer from the alcohol to the isocyanate nitrogen completes the formation of the carbamate linkage.

Caption: Reaction of this compound with an alcohol.

Reaction with Water: A Cautionary Pathway

This compound is sensitive to moisture.[3][10] It reacts with water to form an unstable carbamic acid, which spontaneously decarboxylates to yield phenethylamine and carbon dioxide gas. The newly formed phenethylamine can then react with a second molecule of this compound to produce an unwanted symmetrical di-substituted urea byproduct. This reactivity underscores the critical need for anhydrous conditions during its storage and use.[3]

Caption: Reaction pathway of this compound with water.

Safety and Handling: A Self-Validating System

The high reactivity of this compound necessitates stringent safety protocols. Adherence to these guidelines constitutes a self-validating system, ensuring both operator safety and reaction integrity.

Core Hazards:

-

Toxicity: Toxic if inhaled and harmful if swallowed.[6]

-

Corrosivity: Causes severe skin burns and eye damage.[6]

-

Sensitization: May cause allergic skin reactions and allergy or asthma-like symptoms if inhaled.[6]

-

Environmental: Toxic to aquatic life with long-lasting effects.[6]

Safe Handling Protocol

A systematic approach to handling is mandatory. The following workflow should be observed at all times.

Caption: Mandatory safe handling workflow for this compound.

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert gas (e.g., nitrogen or argon) to prevent moisture ingress.[11] Keep away from incompatible materials such as strong oxidizing agents, acids, bases, water, and alcohols.[10][12]

References

- Exploring the Chemical Reactivity and Safety of Phenyl Isocyanate, NINGBO INNO PHARMCHEM CO.,LTD., [Link]

- Phenethyl Isocyan

- Phenethyl isocyan

- This compound CAS 1943-82-4, Home Sunshine Pharma, [Link]

- This compound | C9H9NO | CID 160602, PubChem - NIH, [Link]

- (R)-(+)-1-Phenylethyl isocyanate | C9H9NO | CID 7018262, PubChem - NIH, [Link]

- Preparation of (phenyl ethyl isocyan

- Process for the preparation of isocyanates - US2875226A, Google P

Sources

- 1. This compound | 1943-82-4 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. フェネチルイソシアナート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C9H9NO | CID 160602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS 1943-82-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. US2875226A - Process for the preparation of isocyanates - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. fishersci.se [fishersci.se]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of Phenethyl Isocyanate from Phenethylamine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for converting phenethylamine to phenethyl isocyanate, a valuable reagent in organic synthesis and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of both classical and modern synthetic methodologies. The guide delves into the reaction mechanisms, provides step-by-step experimental protocols, and addresses critical safety considerations. Furthermore, it covers the analytical techniques essential for the purification and characterization of the final product, ensuring a self-validating system of protocols and analysis. The content is structured to provide not just procedural instructions, but also the scientific rationale behind the experimental choices, reflecting field-proven insights and a commitment to scientific integrity.

Introduction: this compound - A Versatile Synthetic Intermediate

This compound (2-isocyanatoethyl)benzene, is a significant organic compound characterized by the highly reactive isocyanate group (-N=C=O) attached to a phenethyl moiety.[2] This functional group makes it a potent electrophile, readily undergoing addition reactions with a wide array of nucleophiles including alcohols, amines, and water to form carbamates, ureas, and other derivatives, respectively. Its utility is pronounced in the synthesis of novel sulfonamides with antimicrobial activities and as a mechanism-based inhibitor of cytochrome P450 enzymes.[1] The phenethyl structural motif is also a common feature in many biologically active molecules and pharmaceuticals.

This guide will explore the primary synthetic pathways to access this valuable compound from its corresponding amine, phenethylamine. We will begin with the traditional phosgene-based approach, followed by a detailed examination of safer, more modern alternatives utilizing triphosgene and phosgene-free methodologies.

Synthetic Methodologies

The conversion of a primary amine, such as phenethylamine, to an isocyanate involves the introduction of a carbonyl group and the subsequent elimination of two protons and a leaving group. The choice of reagent for this transformation significantly impacts the reaction conditions, safety profile, and overall efficiency.

The Phosgene-Based Approach: The Benchmark Method

The reaction of primary amines with phosgene (COCl₂) has long been the cornerstone of industrial isocyanate production.[1][3] The process is generally high-yielding and applicable to a wide range of amines. However, the extreme toxicity of phosgene gas necessitates stringent safety protocols and specialized equipment.[1][3]

2.1.1. Reaction Mechanism

The reaction proceeds through a multi-step mechanism. Initially, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene to form a carbamoyl chloride intermediate. This intermediate is then dehydrochlorinated upon heating to yield the isocyanate. The overall process releases two equivalents of hydrogen chloride.

Diagram 1: Reaction Mechanism of Phenethylamine with Phosgene

Caption: Mechanism of this compound synthesis using phosgene.

2.1.2. Experimental Protocol

The following protocol is adapted from a literature procedure.[4]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Phenethylamine | 121.18 | 40 g | 0.33 |

| Toluene (dry) | 92.14 | 500 mL | - |

| Hydrogen Chloride (gas) | 36.46 | To saturation | - |

| Phosgene (12.5% in benzene) | 98.92 | 500 mL | ~0.62 |

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a mechanical stirrer, dissolve 40 g of phenethylamine in 300 mL of dry toluene.

-

Saturate the solution with dry hydrogen chloride gas until a heavy white precipitate of phenethylamine hydrochloride is formed.

-

Add an additional 200 mL of dry toluene to the suspension.

-

Carefully add 50 mL of a 12.5% solution of phosgene in benzene.

-

Heat the mixture to reflux for 10 minutes.

-

Slowly add the remaining 450 mL of the phosgene solution over a period of 30 minutes while maintaining reflux.

-

Continue to reflux the reaction mixture for 4 hours.

-

Allow the mixture to cool to room temperature.

-

Remove the solvent and excess phosgene in vacuo in a well-ventilated fume hood with appropriate scrubbing for toxic gases. This will leave a yellow oil.

-

Purify the crude product by vacuum distillation at 82-83 °C / 0.1 mm Hg to yield this compound.[4]

Safety Considerations:

-

Phosgene is extremely toxic and a potent pulmonary agent. All manipulations must be conducted in a certified chemical fume hood with a continuous monitoring system for phosgene. [5]

-

Appropriate personal protective equipment (PPE), including a full-face respirator with a phosgene-specific cartridge, chemical-resistant gloves, and a lab coat, is mandatory.

-

A neutralization solution (e.g., aqueous ammonia) should be readily available to quench any potential leaks.

The Triphosgene-Based Approach: A Safer Alternative

Triphosgene, bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a safer and more convenient alternative to gaseous phosgene.[6] It decomposes in situ to generate phosgene, thereby avoiding the handling of the hazardous gas.

2.2.1. Reaction Mechanism

Triphosgene thermally or catalytically decomposes to generate three equivalents of phosgene. The in situ generated phosgene then reacts with the amine via the same mechanism as described in the phosgene-based approach. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct.[7]

Diagram 2: Triphosgene as a Phosgene Source

Sources

- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H9NO | CID 160602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Phenethyl Isocyanate (CAS 1943-82-4): Properties, Reactivity, and Applications in Scientific Research

This guide provides a comprehensive technical overview of phenethyl isocyanate (CAS No. 1943-82-4), a versatile reagent with significant applications in organic synthesis, analytical chemistry, and drug development. We will delve into its fundamental properties, core reactivity, synthesis protocols, and critical applications, with a focus on providing actionable insights for researchers and scientists.

Core Chemical Identity and Physicochemical Properties

This compound, with the chemical formula C₉H₉NO, is an organic compound characterized by a phenethyl group attached to a highly reactive isocyanate functional group (-NCO).[1][2] This structure dictates its utility as a chemical intermediate in a wide array of synthetic transformations.[3] It is typically a colorless to yellow liquid under standard conditions.[4]

A summary of its key physicochemical properties is presented below for quick reference. The causality behind these properties, such as its high boiling point, is linked to its molecular weight and the polar isocyanate group. Its density being greater than water is also a key consideration for reaction workups.

| Property | Value | Source(s) |

| CAS Number | 1943-82-4 | [1] |

| Molecular Formula | C₉H₉NO | [1][5] |

| Molecular Weight | 147.17 g/mol | [2] |

| Appearance | Colorless to yellow liquid | [4] |

| Boiling Point | 210 °C (lit.) | [4] |

| 73-75 °C @ 3 Torr | [1] | |

| Density | 1.063 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.522 (lit.) | [4] |

| Flash Point | 100 °C (212 °F) - closed cup | |

| SMILES String | O=C=NCCc1ccccc1 | |

| InChI Key | HACRKYQRZABURO-UHFFFAOYSA-N | [1] |

Synthesis and Core Reactivity

Synthesis of this compound

The industrial and laboratory-scale synthesis of isocyanates like this compound typically involves the reaction of the corresponding primary amine with phosgene (COCl₂) or a phosgene equivalent.[6] This process, known as phosgenation, is a robust method but requires stringent safety protocols due to the extreme toxicity of phosgene.

The reaction proceeds via an intermediate carbamoyl chloride, which is then dehydrochlorinated at elevated temperatures to yield the isocyanate.[6] An alternative approach involves forming a salt of the amine (e.g., the hydrochloride salt) before reacting it with phosgene to minimize the formation of urea byproducts.[6][7]

Illustrative Laboratory Protocol: Phosgenation of Phenethylamine [7]

-

Step 1: Amine Salt Formation: Dissolve phenethylamine (1.0 eq) in a dry, inert solvent such as toluene. Saturate the solution with dry hydrogen chloride (HCl) gas to precipitate phenethylamine hydrochloride. This step is crucial to protect the amine from reacting with the isocyanate product to form a urea.

-

Step 2: Phosgenation: Add a solution of phosgene (e.g., 20% in toluene) to the amine salt slurry.

-

Step 3: Thermal Treatment: The mixture is heated to reflux for several hours. During this phase, the intermediate carbamoyl chloride is converted to the final isocyanate product.

-

Step 4: Workup and Purification: After cooling, the reaction mixture is filtered to remove any solids. The solvent and excess phosgene are carefully removed under vacuum. The crude product, a yellow oil, is then purified by vacuum distillation to yield pure this compound.[7]

Core Reactivity: The Electrophilic Nature of the Isocyanate Group

The utility of this compound stems from the high electrophilicity of the central carbon atom in the isocyanate (-N=C=O) group. This carbon is readily attacked by nucleophiles containing active hydrogen atoms, such as amines, alcohols, thiols, and even water.[8][9] These addition reactions are typically exothermic and form the basis of its applications in synthesis.[10][11]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 2-Phenethyl Isocyanate Manufacturers and Suppliers from Mumbai [moltuslab.com]

- 3. zyntex.com.tr [zyntex.com.tr]

- 4. This compound | 1943-82-4 [chemicalbook.com]

- 5. This compound - CAS - 1943-82-4 | Axios Research [axios-research.com]

- 6. US2875226A - Process for the preparation of isocyanates - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Phenethyl Isocyanate: A Technical Guide for Advanced Research and Development

Abstract: This document provides a comprehensive technical overview of phenethyl isocyanate (CAS 1943-82-4), a versatile reagent with significant applications in organic synthesis, medicinal chemistry, and drug development. We will delve into its core physicochemical properties, reactivity, established experimental protocols, and critical safety considerations. This guide is intended to serve as a foundational resource for researchers and scientists, offering both theoretical insights and practical, field-proven methodologies to effectively utilize this compound in a laboratory setting.

Introduction: The Versatility of the Isocyanate Functional Group

This compound, also known as (2-isocyanatoethyl)benzene, belongs to the isocyanate class of organic compounds, characterized by the highly reactive –N=C=O functional group.[1][2] This inherent reactivity, particularly towards nucleophiles, makes it an invaluable tool for synthetic chemists. The phenethyl moiety provides a stable, aromatic scaffold that can be incorporated into larger molecular architectures, influencing properties such as lipophilicity and steric hindrance.

In the realm of drug development, this compound serves as a critical building block and a derivatizing agent.[3] Its ability to readily form stable urea, carbamate, and thiocarbamate linkages with amines, alcohols, and thiols, respectively, is exploited to modify drug-like molecules, create probes for target identification, and synthesize novel therapeutic candidates.[4] Understanding the nuances of its chemical behavior is paramount to harnessing its full potential in complex research applications.

Physicochemical Properties of this compound

A thorough understanding of a reagent's physical and chemical properties is the bedrock of successful and safe experimentation. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO | [3][5][6] |

| Molecular Weight | 147.17 g/mol | [2][3][5][7] |

| CAS Number | 1943-82-4 | [1][5][6] |

| Appearance | Colorless to yellow liquid | [3][8] |

| Density | 1.063 g/mL at 25 °C | [3][7] |

| Boiling Point | 210 °C | [3][7] |

| Refractive Index | n20/D 1.522 | [7] |

| Flash Point | 100 °C (212 °F) - closed cup | [3] |

| Solubility | Soluble in Chloroform, Ethyl Acetate (Slightly). Decomposes in water. | [3][8] |

| Stability | Moisture Sensitive | [3][8] |

Synthesis, Reactivity, and Mechanistic Considerations

Synthesis

This compound is typically synthesized from its corresponding amine, phenethylamine. A common laboratory and industrial method involves the reaction of phenethylamine with phosgene or a phosgene equivalent. For instance, phenethylamine can be treated with a solution of phosgene in an inert solvent like toluene. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then eliminates hydrogen chloride to yield the isocyanate.[9]

Core Reactivity

The carbon atom in the isocyanate group (–N=C=O) is highly electrophilic. This is due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Consequently, it is highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its utility.

-

Reaction with Amines: Primary and secondary amines react rapidly with this compound to form substituted ureas. This is one of the most common and reliable reactions of isocyanates.

-

Reaction with Alcohols: Alcohols react to form carbamate esters (urethanes). This reaction is often catalyzed by tertiary amines or organotin compounds.

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to yield the corresponding amine (phenethylamine) and carbon dioxide.[8] This is why it is crucial to use anhydrous conditions when working with isocyanates.[10]

The general workflow for the reaction of this compound with a nucleophile is a straightforward yet powerful method for chemical modification.

Applications in Drug Discovery and Development

The unique reactivity profile of this compound makes it a valuable reagent in several stages of the drug discovery pipeline.

-

Derivatization for SAR Studies: In medicinal chemistry, Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. This compound can be used to systematically modify amine or hydroxyl groups on a parent molecule, allowing researchers to probe how these changes affect biological activity.

-

Synthesis of Bioactive Molecules: The related compound, phenethyl isothiocyanate (PEITC), found in cruciferous vegetables, has been extensively studied for its cancer chemopreventive properties.[11][12] While distinct, the synthetic utility of this compound allows for the creation of analogous urea and carbamate compounds, which can be screened for a wide range of biological activities.[3]

-

Chemical Probe Synthesis: Isocyanates are used to append tags (like biotin or fluorescent labels) to small molecules.[4] This creates chemical probes that are essential for target identification and validation studies, helping to elucidate the mechanism of action of a drug candidate.[4]

Experimental Protocol: Synthesis of N-Butyl-N'-(2-phenylethyl)urea

This protocol provides a self-validating method for the synthesis of a substituted urea using this compound and a primary amine (n-butylamine). The causality behind each step is explained to ensure both success and understanding.

Materials:

-

This compound (1.0 eq)

-

n-Butylamine (1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.0 eq).

-

Dissolve the isocyanate in anhydrous DCM (approx. 0.2 M concentration).

-

Rationale: Anhydrous conditions are critical to prevent the isocyanate from reacting with water, which would form phenethylamine as a byproduct and reduce yield.[8][10] The inert atmosphere prevents atmospheric moisture from entering the reaction.

-

-

Nucleophilic Addition:

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add n-butylamine (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Rationale: The reaction is exothermic; initial cooling controls the reaction rate. A slight excess of the amine ensures the complete consumption of the limiting reagent (isocyanate).

-

-

Reaction Monitoring (Self-Validation Step 1):

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the starting isocyanate, the amine, and the reaction mixture on a silica plate.

-

The disappearance of the this compound spot and the appearance of a new, more polar product spot indicate reaction completion.

-

Rationale: TLC provides a rapid, qualitative assessment of the reaction's progress, preventing premature or unnecessarily long reaction times.

-

-

Workup and Extraction:

-

Once complete, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Rationale: The aqueous washes remove any unreacted amine (as its salt) and other water-soluble impurities. Drying the organic layer removes residual water before solvent evaporation.

-

-

Purification and Characterization (Self-Validation Step 2):

-

Purify the crude product via flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

-

Characterize the final product using NMR (¹H, ¹³C) and Mass Spectrometry to confirm its structure and purity.

-

Rationale: Chromatography separates the desired urea product from any side products or unreacted starting materials. Spectroscopic analysis provides definitive structural confirmation, ensuring the integrity of the final compound.

-

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Toxicity and Hazards: It is toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[2] It is also a respiratory and skin sensitizer, meaning it can cause allergic reactions upon exposure.[2]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[13][14]

-

Handling: Use only in a well-ventilated area.[13] Avoid contact with skin, eyes, and clothing.[13] Keep away from moisture, heat, and incompatible materials such as strong oxidizing agents and acids.[10][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[13]

Conclusion

This compound is a potent and versatile chemical reagent with a well-defined reactivity profile centered on its electrophilic isocyanate group. Its utility in forming stable covalent bonds with a variety of nucleophiles makes it an indispensable tool for researchers in organic synthesis and drug discovery. By understanding its fundamental properties, adhering to rigorous, validated experimental protocols, and observing strict safety measures, scientists can effectively leverage this compound to advance their research objectives, from fundamental synthetic explorations to the development of novel therapeutic agents.

References

- This compound - CAS - 1943-82-4 - Axios Research. Axios Research. [Link]

- This compound - NIST WebBook. National Institute of Standards and Technology. [Link]

- This compound | C9H9NO | CID 160602 - PubChem.

- Preparation of (phenyl ethyl isocyanate) - PrepChem.com. PrepChem.com. [Link]

- Phenethyl isothiocyan

- The Potential Use of Phenethyl Isothiocyanate for Cancer Prevention. Cancer Screening and Prevention. [Link]

- A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC.

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | C9H9NO | CID 160602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1943-82-4 [chemicalbook.com]

- 4. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound - CAS - 1943-82-4 | Axios Research [axios-research.com]

- 7. 苯乙基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound CAS#: 1943-82-4 [m.chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. fishersci.se [fishersci.se]

- 11. Phenethyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 12. The Potential Use of Phenethyl Isothiocyanate for Cancer Prevention [xiahepublishing.com]

- 13. aksci.com [aksci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

phenethyl isocyanate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Phenethyl Isocyanate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (PEI) in organic solvents. As a crucial reagent in synthetic chemistry, particularly in the development of pharmaceuticals and novel materials, a deep understanding of its solubility and reactivity is paramount for researchers, chemists, and drug development professionals. This document delineates the physicochemical properties of this compound, explores its solubility based on solvent polarity and functionality, and addresses the critical issue of its reactivity with protic solvents. A detailed, field-proven methodology for accurate solubility determination is provided, alongside essential safety and handling protocols.

Introduction: The Significance of this compound Solubility

This compound, with the chemical formula C₆H₅CH₂CH₂NCO, is a versatile chemical intermediate characterized by a highly reactive isocyanate functional group (-NCO) attached to a phenethyl backbone.[1][2] Its utility spans from the synthesis of ureas and urethanes to its role as a derivatizing agent for chiral separations and as a building block in complex molecule synthesis.[3]

The success of any chemical process involving this compound hinges on its behavior in the chosen reaction medium. Solvent selection is not merely a matter of dissolution; it dictates reaction kinetics, influences pathway selectivity, and impacts purification strategies. An improper solvent choice can lead to poor yields, unwanted side reactions, or complete reaction failure. This guide addresses the core principles governing the solubility of this compound, moving beyond simple miscibility to consider the critical interplay between the solute's structure and the solvent's properties.

Physicochemical Properties

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility behavior. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [1][4] |

| Molecular Weight | 147.17 g/mol | [1][3] |

| Appearance | Colorless to yellow liquid | [3] |

| Density | 1.063 g/mL at 25 °C | [2][3] |

| Boiling Point | 210 °C | [2][3] |

| Refractive Index | n20/D 1.522 | [2][3] |

| Flash Point | 99 - 100 °C | [2] |

Core Principles: Predicting Solubility Behavior

The solubility of this compound is governed by its distinct molecular structure: a nonpolar aromatic ring and ethyl chain, and a highly polar, electrophilic isocyanate group. This duality dictates its interactions with different solvent classes based on the "like dissolves like" principle.[5]

-

Nonpolar Moiety (C₆H₅CH₂CH₂-): The phenethyl group is hydrophobic and lipophilic. It promotes solubility in nonpolar and weakly polar solvents through van der Waals forces and π-π stacking interactions with aromatic solvents.

-

Polar Moiety (-N=C=O): The isocyanate group is highly polar and electrophilic. The carbon atom is susceptible to nucleophilic attack. This group's polarity allows for dipole-dipole interactions with polar aprotic solvents. However, its high reactivity is the dominant factor when considering polar protic solvents.

The interplay of these two moieties results in a nuanced solubility profile, which is further complicated by the compound's reactivity.

Solubility Profile of this compound

Based on its structure and available data, a qualitative solubility profile can be established. It is critical to distinguish between true solubility (dissolution without reaction) and reactivity (dissolution followed by a chemical transformation of the solute).

Solubility in Aprotic Solvents

Aprotic solvents, which lack O-H or N-H bonds, are generally the preferred choice for dissolving and reacting with this compound.[6]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Soluble | The aromatic ring of the solvent engages in favorable π-π stacking with the phenyl group of the solute. Thermo Scientific confirms solubility in toluene.[4] |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Soluble | These solvents possess moderate polarity capable of solvating the isocyanate group without reacting. ChemicalBook notes slight solubility in Chloroform.[3] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | The ether oxygen can interact with the electrophilic carbon of the isocyanate group, promoting solvation without initiating a reaction under standard conditions. |

| Esters | Ethyl Acetate | Slightly Soluble | ChemicalBook reports slight solubility.[3] The polarity is sufficient for some interaction, but the overall compatibility is moderate. |

| Polar Aprotic Solvents | Acetonitrile (ACN), Dimethylformamide (DMF) | Soluble | The high dielectric constants of these solvents effectively solvate the polar isocyanate group, leading to good solubility.[6] |

Reactivity and Instability in Protic Solvents

A critical consideration for anyone working with this compound is its high reactivity towards protic solvents.[7] These solvents contain acidic protons, typically in O-H or N-H bonds, which act as nucleophiles.[6] While this compound may initially appear to "dissolve," it is undergoing an irreversible chemical reaction.

-

Water: this compound decomposes in water.[3][4] The isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes to phenethylamine and carbon dioxide gas.[7]

-

Alcohols (e.g., Methanol, Ethanol): Alcohols readily react with the isocyanate group in an exothermic reaction to form stable urethane (carbamate) linkages.[7][8] Therefore, alcohols are unsuitable as inert solvents and should only be used as intentional reagents.

-

Amines (Primary/Secondary): These are highly nucleophilic and react rapidly with isocyanates to form substituted ureas.

This reactivity profile is a defining characteristic and is paramount to experimental design.

Caption: Logical workflow of solvent selection for this compound.

Methodology for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a rigorous experimental protocol is required. The isothermal shake-flask method is a reliable and widely accepted technique.[9][10]

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected aprotic organic solvent at a constant temperature (e.g., 25 °C).

Materials:

-

This compound (≥98% purity)[2]

-

Selected anhydrous aprotic solvent (e.g., Toluene, HPLC grade)

-

Analytical balance (4-decimal place)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several glass vials. "Excess" is critical; undissolved solute must be visible to ensure saturation.

-

Carefully pipette a precise volume (e.g., 5.00 mL) of the anhydrous solvent into each vial.

-

Tightly cap the vials immediately to prevent solvent evaporation and atmospheric moisture ingress.[11]

-

-

Equilibration:

-

Place the vials in the temperature-controlled shaker set to 25 °C (or the desired temperature).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

-

Sample Preparation & Dilution:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1.00 mL) using a syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-particles.

-

Dilute the filtered sample to the flask's mark with the same solvent. Record the final volume and total mass to accurately determine concentration.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

-

-

Data Reporting:

-

Express solubility in standard units, such as g/100 mL or mol/L.

-

The experiment should be performed in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Caption: Experimental workflow for quantitative solubility determination.

Safety and Handling Considerations

This compound is a hazardous substance and requires strict safety protocols.

-

Toxicity and Corrosivity: It is harmful if swallowed, toxic if inhaled, and causes severe skin burns and eye damage.[1][12]

-

Sensitization: May cause allergic skin reactions and allergy or asthma symptoms if inhaled.[1][13]

-

Handling: All manipulations must be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield, is mandatory.[2][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[11]

Conclusion

The solubility of this compound is a critical parameter that is dictated by its dual-nature molecular structure and, most importantly, by the high reactivity of the isocyanate functional group. Aprotic solvents, ranging from nonpolar aromatic hydrocarbons to polar variants like THF and DMF, are suitable for creating stable solutions. In stark contrast, protic solvents such as water and alcohols are not inert media but reactive partners, leading to decomposition or the formation of new products. For accurate quantitative analysis, the isothermal shake-flask method, coupled with a validated analytical technique, provides a robust framework. A thorough understanding of these principles is essential for the safe and effective application of this compound in scientific research and development.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 160602, this compound.

- Roberts, J. M., & Liu, Y. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics, 19(7), 4419-4437.

- Slideshare. (n.d.). Solubility experimental methods.pptx.

- G. T. Hefter & R. P. T. Tomkins (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.

- Roberts, J. M., & Liu, Y. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics Discussions.

- University Name Redacted. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Roberts, J. M., & Liu, Y. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. ResearchGate.

- Roberts, J. M., & Liu, Y. (2018). Solubility and Solution-phase Chemistry of Isocyanic Acid, Methyl Isocyanate, and Cyanogen Halides. ResearchGate.

- Occupational Safety and Health Administration. (n.d.). PHENYL ISOCYANATE.

- Alloprof. (n.d.). Measuring Solubility.

- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16741, Phenethyl isothiocyanate.

- Mázl, J., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3389.

- Veeprho. (n.d.). This compound | CAS 1943-82-4.

- Patai, S. (Ed.). (1977). The Chemistry of Cyanates and Their Thio Derivatives. John Wiley & Sons. (Referenced abstractly in related ACS publications on isocyanate alcoholysis mechanisms, e.g., doi.org/10.1021/jo00940a027)

- Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.

Sources

- 1. This compound | C9H9NO | CID 160602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 1943-82-4 [sigmaaldrich.com]

- 3. This compound | 1943-82-4 [chemicalbook.com]

- 4. This compound, 99% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.se [fishersci.se]

Phenethyl Isocyanate: A Technical Guide to Safe Handling and Application for Research Professionals

Phenethyl isocyanate (PEI) is a valuable reagent in drug development and chemical synthesis, primarily utilized for its reactive isocyanate group that readily forms covalent bonds with nucleophiles. This reactivity, however, necessitates a comprehensive understanding of its associated hazards to ensure the safety of laboratory personnel. This guide moves beyond standard Safety Data Sheet (SDS) summaries to provide researchers, scientists, and drug development professionals with an in-depth understanding of the causality behind safety protocols, grounded in the chemical's reactivity and toxicological profile.

The Core Hazard Profile: Understanding the Reactivity of the Isocyanate Group

The high reactivity of the isocyanate functional group (-N=C=O) is the foundation of both its utility in synthesis and its primary hazards. This group is highly electrophilic and will readily react with any compound containing an active hydrogen, such as water, alcohols, and amines.[1][2] This reactivity profile dictates the stringent handling and storage procedures required for this chemical.

GHS Hazard Classification

This compound is classified as a hazardous substance, and its handling is governed by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The key hazards are summarized in the table below.[3][4]

| Hazard Class | GHS Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | |

| Skin Corrosion/Irritation | Category 1A | H314: Causes severe skin burns and eye damage | |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

The Critical Role of Moisture Sensitivity

One of the most critical handling considerations for this compound is its reactivity with water.[1] Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[2]

-

R-N=C=O + H₂O → [R-NH-COOH] (Carbamic Acid) → R-NH₂ (Amine) + CO₂ (Carbon Dioxide)

This reaction has two significant safety implications:

-

Pressure Buildup: The generation of CO₂ gas can lead to a dangerous pressure buildup in sealed containers, potentially causing them to rupture.[5]

-

Product Degradation: The reaction consumes the isocyanate, leading to the degradation of the starting material and the formation of amine impurities.

For this reason, this compound must be stored under inert gas (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[2]

Toxicological Mechanisms and Health Effects

The toxicity of this compound is multifaceted, ranging from acute corrosive effects to chronic respiratory sensitization. Understanding these mechanisms is key to appreciating the importance of the recommended personal protective equipment (PPE) and engineering controls.

Corrosive and Irritant Effects

Upon contact with biological tissues, the isocyanate group reacts with water and nucleophilic groups on proteins and other biomolecules, leading to cell damage and death. This explains its classification as a substance that causes severe skin burns and eye damage.[3][6]

Respiratory and Dermal Sensitization

Perhaps the most insidious health effect of isocyanates is their ability to act as sensitizers.[7] The mechanism is believed to involve the isocyanate acting as a hapten, covalently binding to endogenous proteins to form a new antigen.[8] This new antigen can then trigger an immune response, leading to sensitization.

-

Initial Exposure: An individual may be exposed to this compound without any immediate allergic reaction.

-

Sensitization: The immune system may become sensitized to the isocyanate-protein conjugate.

-

Subsequent Exposure: Upon subsequent exposure, even to minute quantities, a sensitized individual can experience a severe allergic reaction, such as an asthma attack.

Symptoms of respiratory sensitization include wheezing, shortness of breath, and coughing. Skin sensitization can result in allergic contact dermatitis. It is crucial to note that once an individual is sensitized to an isocyanate, they may also exhibit cross-reactivity to other isocyanates.[8]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the significant hazards of this compound, a multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory.

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

-

Ventilation: The laboratory should have adequate general ventilation.

-

Isolation: If possible, isolate the work area where isocyanates are used and post warning signs.[9]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a full-face shield.[4][9] | Protects against splashes that can cause severe eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). Standard disposable gloves may not be sufficient.[10] | Prevents skin contact, which can lead to burns and sensitization. |

| Skin and Body Protection | A lab coat and, for larger quantities or risk of splashing, chemical-resistant coveralls or an apron.[11] | Minimizes the risk of skin contact. |

| Respiratory Protection | A full-face or half-face respirator with organic vapor cartridges is often required, especially if there is a risk of exceeding exposure limits.[10] | Essential for preventing inhalation, which can lead to acute toxicity and respiratory sensitization. |

Safe Handling and Experimental Workflow

A systematic approach to handling this compound is essential for ensuring safety. The following workflow outlines the key steps from preparation to disposal.

Caption: Logical workflow for the safe handling of this compound.

Emergency Procedures: First Aid and Spill Management

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.[7]

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill Management Protocol

In the event of a spill, the primary objectives are to contain the spill, neutralize the isocyanate, and protect personnel.

Step-by-Step Spill Cleanup Protocol:

-

Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the fume hood is operating at maximum capacity.[9]

-

Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, goggles, a face shield, and protective clothing.

-

Containment: For small spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial isocyanate spill absorbent. Do not use water.[5]

-

Neutralization: Prepare a neutralization solution. Two common formulations are:

-

Application: Slowly and carefully add the neutralization solution to the absorbed spill, working from the outside in. Be aware that the reaction may generate heat and gas (CO₂).[3]

-

Collection: Allow the mixture to react for at least one hour. Then, carefully scoop the mixture into an open-top container. Do not seal the container, as gas may still be evolving.[5]

-

Final Decontamination: Decontaminate the spill area with the neutralization solution, followed by a wash with soap and water.

-

Disposal: Label the waste container and arrange for disposal through a licensed hazardous waste contractor.[5]

Incompatible Materials and Hazardous Decomposition

To prevent dangerous reactions, this compound should be kept away from:

-

Water, Alcohols, Amines: Reacts to form CO₂ and ureas/urethanes.[1]

-

Strong Acids and Bases: Can catalyze vigorous polymerization.[9]

-

Strong Oxidizing Agents: May lead to a fire hazard.[9]

Upon thermal decomposition, this compound can release toxic fumes, including nitrogen oxides (NOx), hydrogen cyanide, and carbon monoxide.[8][9]

Conclusion

This compound is a potent chemical that requires a high level of respect and careful handling. By understanding the chemical principles behind its reactivity and toxicity, researchers can implement robust safety protocols that go beyond mere compliance. A proactive approach to safety, grounded in scientific integrity, is paramount to mitigating the risks associated with this valuable synthetic building block.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Jin, Y., et al. (2012). Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography A, 1228, 149-155.

- P.J. Barnes, et al. (2002). Mechanisms of isocyanate sensitisation. An in vitro approach. European Respiratory Journal, 19(5), 897-901.

- Centers for Disease Control and Prevention (CDC). (2014). Methyl Isocyanate. The National Institute for Occupational Safety and Health (NIOSH).

- Foam Supplies, Inc. (n.d.). Spill & Disposal Procedures – Isocyanate (ISO or A).

- Bello, D., et al. (2007). Review of the occupational exposure to isocyanates: Mechanisms of action. Journal of Occupational and Environmental Medicine, 49(6), 628-639.

- Covestro. (n.d.). Aliphatic Isocyanate Monomers Health and Safety.

- Reddit. (2021). Safety measures for working with isocyanate. r/chemistry.

- California Department of Public Health (CDPH). (n.d.). Isocyanates: Working Safely.

- Sysco Environmental. (n.d.). What PPE is required when working with isocyanates?.

- Lakeland Industries. (2017). 5 Ways to Protect Yourself From Isocyanate Exposure.

- Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates.

Sources

- 1. ISOCYANATE SOLUTION, FLAMMABLE, POISONOUS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. doxuchem.com [doxuchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Exposure to airborne isocyanates and other thermal degradation products at polyurethane-processing workplaces - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 5. fsi.co [fsi.co]

- 6. Methyl Isocyanate | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 7. Respiratory and other hazards of isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. isca.me [isca.me]

- 11. researchgate.net [researchgate.net]

phenethyl isocyanate spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of Phenethyl Isocyanate

This guide provides a comprehensive examination of the spectral data for this compound (PEI), a significant reagent in synthetic chemistry and a molecule of interest for its biological activities.[1] As a bifunctional molecule containing both an aromatic ring and a highly reactive isocyanate group, its structural confirmation relies on the synergistic application of modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Molecular Structure and Overview

This compound (IUPAC Name: 2-isocyanatoethylbenzene) possesses the chemical formula C₉H₉NO.[2][3] Its structure consists of a phenyl group attached to an ethyl chain, which is in turn terminated by an isocyanate functional group. This unique arrangement dictates its chemical reactivity and is clearly elucidated by the spectroscopic methods detailed below.

Caption: Structure of this compound (C₉H₉NO).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

¹H NMR Spectroscopy

Proton NMR provides information on the number, connectivity, and electronic environment of hydrogen atoms in a molecule.

Experimental Protocol: A solution of this compound is prepared in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Data processing involves Fourier transformation, phase correction, and baseline correction.

Data Presentation & Interpretation: The ¹H NMR spectrum of this compound is characterized by two distinct regions: the aromatic region and the aliphatic region.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.20 | Multiplet (m) | 5H | Aromatic protons (C₆H₅-) |

| ~ 3.60 | Triplet (t) | 2H | -CH₂-NCO |

| ~ 2.95 | Triplet (t) | 2H | C₆H₅-CH₂- |

-

Aromatic Protons (7.35 - 7.20 ppm): The complex multiplet integrating to 5 protons is characteristic of a monosubstituted benzene ring. The overlapping signals arise from the ortho, meta, and para protons, which have very similar chemical environments.

-

Aliphatic Protons (3.60 and 2.95 ppm): The ethyl chain gives rise to two distinct signals, both appearing as triplets.

-

The triplet at ~3.60 ppm is assigned to the methylene protons adjacent to the electron-withdrawing isocyanate group (-CH₂-NCO), causing them to be deshielded and shifted downfield.[4]

-

The triplet at ~2.95 ppm corresponds to the benzylic protons (C₆H₅-CH₂-).

-

The triplet multiplicity for both signals is a direct result of spin-spin coupling with the two protons on the adjacent methylene group (n+1 rule, 2+1=3).

-

¹³C NMR Spectroscopy

Carbon NMR provides information on the different carbon environments within the molecule.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR, using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line.

Data Presentation & Interpretation: The spectrum shows six distinct signals, corresponding to the unique carbon atoms in this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138.0 | C1' (Quaternary aromatic) |

| ~ 128.8 | C3'/C5' or C2'/C6' (Aromatic CH) |

| ~ 128.7 | C2'/C6' or C3'/C5' (Aromatic CH) |

| ~ 126.8 | C4' (Aromatic CH) |

| ~ 122.5 | -N=C =O (Isocyanate) |

| ~ 45.0 | -C H₂-NCO |

| ~ 36.0 | C₆H₅-C H₂- |

-

Isocyanate Carbon (~122.5 ppm): The carbon of the isocyanate group is highly deshielded and appears as a characteristic peak in the downfield region of the spectrum.[5]

-

Aromatic Carbons (138.0 - 126.8 ppm): Four signals are observed for the six aromatic carbons. The signal at ~138.0 ppm is of lower intensity and corresponds to the quaternary carbon (C1') directly attached to the ethyl chain. The other three signals represent the two pairs of equivalent ortho/meta carbons and the unique para carbon.

-

Aliphatic Carbons (45.0 and 36.0 ppm): The two methylene carbons of the ethyl linker are clearly resolved in the upfield region of the spectrum, consistent with sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups due to their characteristic vibrational frequencies.

Experimental Protocol: The IR spectrum of this compound can be obtained from a neat liquid sample placed between two NaCl or KBr plates (capillary cell) or by using an Attenuated Total Reflectance (ATR) accessory.[2] The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Data Presentation & Interpretation: The IR spectrum is dominated by a very strong and sharp absorption characteristic of the isocyanate group.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 2270 | Very Strong, Sharp | Asymmetric stretch | -N=C=O (Isocyanate) |

| ~ 3080-3030 | Medium | C-H stretch | Aromatic C-H |

| ~ 2960-2850 | Medium | C-H stretch | Aliphatic C-H |

| ~ 1605, 1495, 1455 | Medium to Weak | C=C stretch | Aromatic Ring |

-

The Isocyanate Signature (~2270 cm⁻¹): The most diagnostic feature of the spectrum is the intense, sharp absorption band around 2270 cm⁻¹.[6] This peak is due to the asymmetric stretching vibration of the -N=C=O cumulene system and is a definitive indicator of the isocyanate functionality. Its high intensity and unique position in a relatively clear region of the spectrum make it an unmistakable marker for this compound.

-

C-H Stretching (3080-2850 cm⁻¹): The spectrum shows absorptions above 3000 cm⁻¹ corresponding to the aromatic C-H stretches and absorptions just below 3000 cm⁻¹ for the aliphatic C-H stretches of the ethyl group.

-

Aromatic C=C Stretching (1605-1455 cm⁻¹): A series of bands in this region are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound upon ionization, further confirming its structure.

Experimental Protocol: The mass spectrum is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Ionization (EI) at a standard energy of 70 eV. The sample is introduced into the ion source where it is vaporized and bombarded with electrons.

Data Presentation & Interpretation: The mass spectrum provides the molecular weight and reveals characteristic fragmentation pathways.

| m/z | Proposed Fragment | Identity |

| 147 | [C₉H₉NO]⁺˙ | Molecular Ion (M⁺) |

| 104 | [C₈H₈]⁺˙ | Styrene radical cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

-

Molecular Ion (M⁺): The peak at m/z 147 corresponds to the mass of the intact this compound molecule, confirming its molecular formula of C₉H₉NO.[2][7]

-

Fragmentation Analysis: The primary fragmentation pathway under EI conditions is benzylic cleavage, a highly favorable process that leads to the formation of stable carbocations.

-

Formation of m/z 104: Cleavage of the C-C bond between the two methylene groups results in the loss of a ·CH₂NCO radical and the formation of the stable styrene radical cation ([C₈H₈]⁺˙) at m/z 104.

-

Formation of m/z 91: A subsequent or alternative fragmentation involves the loss of an ethylene molecule from the m/z 104 fragment or direct cleavage of the bond between the alpha and beta carbons relative to the ring, followed by rearrangement, to form the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91. This is a classic and very common fragment for compounds containing a benzyl moiety.

-

Caption: Primary fragmentation pathway of this compound in EI-MS.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.[8] It is classified as acutely toxic if inhaled and harmful if swallowed.[8][9] It causes severe skin burns, and eye damage, and may cause allergic skin reactions or asthma-like symptoms upon sensitization.[8][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][11][12]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[8]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from moisture and incompatible materials such as strong oxidizing agents.[8][11]

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework. IR spectroscopy definitively identifies the crucial isocyanate functional group via its intense and characteristic absorption at ~2270 cm⁻¹. Mass spectrometry confirms the molecular weight and illustrates a predictable fragmentation pattern dominated by the formation of stable benzylic cations. This comprehensive spectral dataset serves as a reliable reference for the identification and quality control of this compound in any research or development setting.

References

- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: (S)-(-)-1-Phenylethyl isocyanate.

- Fisher Scientific. (2023, October 4). SAFETY DATA SHEET: this compound.

- Jonkers, G., et al. (2015, July 25).

- ECHEMI. Phenethyl isothiocyanate SDS, 2257-09-2 Safety Data Sheets.

- CymitQuimica. (2024, December 19). Safety Data Sheet: this compound.

- Apollo Scientific. (2022, September 16). Safety Data Sheet: Phenylethyl isocyanate.

- National Center for Biotechnology Information. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). (R)-(+)-1-Phenylethyl isocyanate.

- SpectraBase. (S)-(-)

- Google Patents. (1994).

- Ludwig, B.W., & Urban, M.W. Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings.

- MassBank. (2008, October 21).

- SpectraBase. Isocyanic acid, phenethyl ester - 1H NMR Spectrum. Wiley-VCH. [Link]

- Sivasankaran, S., et al. (2022, September 26).

- MDPI. (2024, January 22).

- SpectraBase. 4,4′-Methylenebis(phenyl isocyanate) - 13C NMR Spectrum. Wiley-VCH. [Link]

- NIST.

- Defence Research and Development Canada. (2006). 13C Solution NMR Spectra of Poly(ether)urethanes. [Link]

Sources

- 1. This compound | 1943-82-4 [chemicalbook.com]

- 2. This compound | C9H9NO | CID 160602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. paint.org [paint.org]

- 7. (R)-(+)-1-Phenylethyl isocyanate | C9H9NO | CID 7018262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.se [fishersci.se]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

Preserving Reactivity: A Technical Guide to the Stability and Storage of Phenethyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Phenethyl isocyanate (PEI) is a valuable reagent in organic synthesis, widely utilized in the pharmaceutical and agrochemical industries for the introduction of the phenethylcarbamoyl moiety. Its utility, however, is intrinsically linked to its high reactivity, which also predisposes it to degradation. This guide, intended for laboratory professionals, provides an in-depth understanding of the factors governing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity and performance in sensitive applications.

The Chemical Nature of this compound: A Double-Edged Sword